molecular formula C11H10ClNO3S B2412054 2-Methyl-5-(3-methyl-5-isoxazolyl)benzenesulfonyl chloride CAS No. 1284186-31-7

2-Methyl-5-(3-methyl-5-isoxazolyl)benzenesulfonyl chloride

Cat. No.: B2412054
CAS No.: 1284186-31-7
M. Wt: 271.72
InChI Key: YHCFVIKZEDVTDN-UHFFFAOYSA-N
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Description

2-Methyl-5-(3-methyl-5-isoxazolyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C11H10ClNO3S. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(3-methyl-5-isoxazolyl)benzenesulfonyl chloride typically involves the reaction of 2-Methyl-5-(3-methyl-5-isoxazolyl)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired results .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(3-methyl-5-isoxazolyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Scientific Research Applications

2-Methyl-5-(3-methyl-5-isoxazolyl)benzenesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(3-methyl-5-isoxazolyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(3-methyl-5-isoxazolyl)benzenesulfonic acid
  • 2-Methyl-5-(3-methyl-5-isoxazolyl)benzenesulfonamide
  • 2-Methyl-5-(3-methyl-5-isoxazolyl)benzenesulfonate esters

Uniqueness

2-Methyl-5-(3-methyl-5-isoxazolyl)benzenesulfonyl chloride is unique due to its high reactivity and versatility in chemical reactions. Its ability to undergo a wide range of transformations makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-methyl-5-(3-methyl-1,2-oxazol-5-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3S/c1-7-3-4-9(6-11(7)17(12,14)15)10-5-8(2)13-16-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCFVIKZEDVTDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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